HTBA

Description

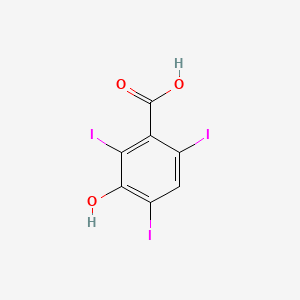

The exact mass of the compound 3-Hydroxy-2,4,6-triiodobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82352. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAVHGFPMPSIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)O)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201401 | |

| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53279-72-4 | |

| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53279-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053279724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53279-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4K8R33GPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2,4,6-triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA). The information is curated for researchers in chemistry, biology, and pharmacology, with a focus on data presentation, experimental methodologies, and potential applications in drug discovery and development.

Chemical and Physical Properties

3-Hydroxy-2,4,6-triiodobenzoic acid is a heavily substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxyl group, a hydroxyl group, and three iodine atoms. This high degree of iodination significantly influences its physical and chemical properties.

Quantitative Data Summary

The known quantitative properties of 3-Hydroxy-2,4,6-triiodobenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 53279-72-4 | [1][2] |

| Molecular Formula | C₇H₃I₃O₃ | [1][3] |

| Molecular Weight | 515.81 g/mol | [1][3] |

| Appearance | White to pale yellow or cream to pale brown solid/powder | [4][5] |

| Melting Point | 211-215 °C | [3] |

| Boiling Point (Predicted) | 389.2 ± 42.0 °C | [3] |

| Density (Predicted) | 3.095 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.22 ± 0.10 | [3] |

| Sensitivity | Light Sensitive | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of 3-Hydroxy-2,4,6-triiodobenzoic acid in a research setting. The following sections provide proposed methodologies based on established chemical principles and analytical techniques for related compounds.

Proposed Synthesis of 3-Hydroxy-2,4,6-triiodobenzoic Acid

Reaction Scheme:

References

- 1. 3-Hydroxy-2,4,6-triiodobenzoic acid | C7H3I3O3 | CID 96627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID | 53279-72-4 [chemicalbook.com]

- 3. 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-Hydroxy-2,4,6-triiodobenzoic acid, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Hydroxy-2,4,6-triiodobenzoic acid | CAS#:53279-72-4 | Chemsrc [chemsrc.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Hydroxy-2,4,6-triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA) is an iodinated benzoic acid derivative with purported anti-inflammatory and anti-cancer properties. While its precise molecular mechanism of action remains an area of active investigation, preliminary information and studies on structurally related compounds suggest a potential pathway involving the induction of cellular stress and programmed cell death. This technical guide synthesizes the current understanding of this compound's biological activities, drawing parallels with analogous molecules to propose a hypothetical mechanism of action. It outlines key experimental protocols for further investigation and provides a framework for future research into the therapeutic potential of this compound.

Introduction

3-Hydroxy-2,4,6-triiodobenzoic acid is a chemical compound that has been identified in the urine of patients with chronic kidney disease and is noted for its structural similarity to thyroid hormones.[1] Some reports from chemical suppliers suggest that this compound exhibits anti-inflammatory effects and can inhibit the growth of cancer cells by impeding DNA and protein synthesis.[1] However, a comprehensive body of peer-reviewed research to fully elucidate these mechanisms is not yet available. This guide aims to consolidate the existing, albeit limited, information and to propose a scientifically plausible mechanism of action based on evidence from closely related triiodobenzoic acid analogs.

Hypothesized Core Mechanism of Action

The prevailing hypothesis for the biological activity of this compound, particularly its anti-cancer effects, centers on the induction of oxidative stress and the subsequent activation of apoptosis. This proposed mechanism is largely extrapolated from studies on the structurally similar compound, 2,3,5-triiodobenzoic acid (TIBA).

Induction of Reactive Oxygen Species (ROS)

A key initiating event in the proposed mechanism is the generation of reactive oxygen species (ROS) within the cell. ROS are chemically reactive molecules containing oxygen, and their accumulation can lead to significant cellular damage, a condition known as oxidative stress. It is hypothesized that this compound, much like TIBA, can disrupt cellular homeostasis and promote the production of ROS.

Activation of the Intrinsic Apoptotic Pathway

The resulting oxidative stress is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis (programmed cell death). This cascade of events is a crucial cellular process for eliminating damaged or cancerous cells. The proposed signaling cascade is as follows:

-

ROS Accumulation: Treatment with this compound leads to an increase in intracellular ROS levels.

-

Mitochondrial Disruption: The elevated ROS compromises the integrity of the mitochondrial membrane.

-

Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.

-

Apoptosome Formation: Cytoplasmic cytochrome c binds to Apaf-1 and pro-caspase-9, forming a multi-protein complex known as the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3.

-

Apoptosis Execution: Activated caspase-3 orchestrates the systematic dismantling of the cell, leading to its death.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

There is currently a lack of publicly available, peer-reviewed quantitative data on the biological activity of 3-Hydroxy-2,4,6-triiodobenzoic acid. Future research should aim to establish key metrics such as IC50 and Kd values to quantify its potency and binding affinity for any identified molecular targets.

| Parameter | Cell Line/Target | Value | Reference |

| IC50 | Data Not Available | Data Not Available | Data Not Available |

| Kd | Data Not Available | Data Not Available | Data Not Available |

| EC50 | Data Not Available | Data Not Available | Data Not Available |

| Table 1. Summary of Quantitative Biological Data for 3-Hydroxy-2,4,6-triiodobenzoic acid. |

Experimental Protocols

The following are generalized experimental protocols that can be employed to investigate the hypothesized mechanism of action of this compound. These protocols are based on standard methodologies used in cellular and molecular biology.

Cell Viability and Cytotoxicity Assessment

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology:

-

Plate cells in a 96-well plate and allow for adherence.

-

Treat cells with a range of this compound concentrations for desired time points (e.g., 24, 48, 72 hours).

-

Incubate with MTT solution.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Measurement of Intracellular Reactive Oxygen Species

-

Assay: Dichlorodihydrofluorescein diacetate (DCFDA) assay.

-

Principle: DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Methodology:

-

Load cells with DCFDA.

-

Treat cells with this compound.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Detection of Apoptosis

-

Assay: Annexin V and Propidium Iodide (PI) staining.

-

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Methodology:

-

Treat cells with this compound.

-

Stain cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cell population using flow cytometry.

-

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The available evidence, though indirect, points towards a mechanism of action for 3-Hydroxy-2,4,6-triiodobenzoic acid that involves the induction of oxidative stress and subsequent apoptosis in target cells. This positions this compound as a compound of interest for further investigation, particularly in the context of oncology.

Future research should focus on:

-

Direct Experimental Validation: Conducting rigorous in vitro and in vivo studies to confirm the hypothesized mechanism of action.

-

Target Identification: Identifying the specific molecular targets of this compound that initiate the observed cellular effects.

-

Quantitative Analysis: Determining the potency and efficacy of this compound through dose-response studies and the calculation of IC50 and other relevant pharmacological parameters.

-

In Vivo Studies: Evaluating the anti-inflammatory and anti-cancer activity of this compound in animal models to assess its therapeutic potential.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the molecular pharmacology of 3-Hydroxy-2,4,6-triiodobenzoic acid and explore its viability as a lead compound for drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic Acid (HTBA) for Medical Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid (HTBA) is a salicylic acid derivative that holds potential as a contrast agent for medical imaging. Its structural features, particularly the exchangeable protons on the hydroxyl and carboxylic acid groups, make it a candidate for Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI). CEST MRI is an emerging molecular imaging technique that allows for the detection of low concentration molecules with high sensitivity. The physicochemical properties of a CEST agent are critical as they directly influence its behavior in vivo, including its solubility, stability, biodistribution, and the efficiency of the CEST contrast generation. This guide provides a comprehensive overview of the key physicochemical properties of this compound relevant to its application in medical imaging, with a focus on its potential use as a diaCEST agent.

Core Physicochemical Properties

The efficacy and safety of this compound as a medical imaging agent are underpinned by its physicochemical characteristics. The following sections detail these properties, with quantitative data for analogous compounds provided for reference.

Data Presentation

The following tables summarize the physicochemical properties of compounds structurally related to this compound. These values can be used as a reference for estimating the properties of this compound and for guiding its experimental characterization.

Table 1: General Physicochemical Properties of this compound and Related Analogues

| Property | 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid (this compound) | 2-(2,2,2-Trifluoroethoxy)benzoic acid | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | Salicylic Acid |

| Molecular Formula | C₉H₇F₃O₄ | C₉H₇F₃O₃ | C₁₁H₈F₆O₄ | C₇H₆O₃ |

| Molecular Weight ( g/mol ) | 252.15 (Calculated) | 220.14 | 318.17 | 138.12 |

| Appearance | White to Off-White Solid[1] | White crystalline powder | ||

| Melting Point (°C) | Not available | Not available | 119-121[1] | 158-161 |

| Boiling Point (°C) | Not available | Not available | 320.9 (Predicted)[1] | 211 |

| pKa | Not available | Not available | 3.06 (Predicted)[2] | 2.97 |

Table 2: Solubility and Lipophilicity of this compound Analogues

| Property | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | Salicylic Acid |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated)[2] | Soluble in ethanol, ether, and hot water. |

| LogP (Octanol/Water) | 3.5 (Predicted) | 2.26 |

Experimental Protocols

This section provides detailed methodologies for the characterization of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for this compound would involve the etherification of a suitably protected 2,4-dihydroxybenzoic acid derivative with a trifluoroethylating agent, followed by deprotection.

Workflow for the Synthesis of a Salicylic Acid Analogue

Caption: A generalized workflow for the synthesis of this compound analogues.

Solubility Determination

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small aliquot of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning of this compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀([this compound]octanol / [this compound]water).

Stability Analysis

Protocol (Forced Degradation Study):

-

Stress Conditions: Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store solutions at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose solutions to UV light.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect any degradation products.

-

Reporting: Report the percentage of this compound remaining at each time point under each stress condition.

Protein Binding Assay

Protocol (Equilibrium Dialysis):

-

Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

-

Sample Preparation: Place a solution of human serum albumin (HSA) at a known concentration in one chamber and a solution of this compound at a known concentration in the other chamber.

-

Equilibration: Allow the system to equilibrate with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient time for this compound to distribute between the two chambers.

-

Quantification: After equilibration, measure the concentration of this compound in both the protein-containing and protein-free chambers using HPLC-UV.

-

Calculation: The percentage of protein-bound this compound can be calculated from the difference in concentration between the two chambers.

Application in Medical Imaging: CEST MRI

The structure of this compound, with its hydroxyl and carboxylic acid protons, suggests its potential as a diaCEST MRI contrast agent. The chemical exchange between these protons and bulk water protons can be exploited to generate MRI contrast.

Signaling Pathway (Mechanism of Contrast Generation)

This compound does not directly participate in a biological signaling pathway in the traditional sense. Instead, its mechanism of action is based on the physical principle of chemical exchange saturation transfer.

Caption: The fundamental principle of CEST MRI using this compound.

Experimental Workflow for CEST MRI Characterization

Workflow for in vitro and in vivo CEST MRI Evaluation

Caption: A typical experimental workflow for evaluating a new CEST agent.

Conclusion

While direct experimental data on the physicochemical properties of 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid for medical imaging is currently limited, its structural similarity to known salicylic acid-based diaCEST agents makes it a promising candidate for this application. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound. The successful determination of its solubility, lipophilicity, stability, and protein binding, in conjunction with detailed in vitro and in vivo CEST MRI studies, will be crucial in establishing its potential as a valuable tool for molecular imaging. The provided data on analogous compounds serves as a useful benchmark for these future investigations.

References

An In-depth Technical Guide to Triiodinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Triiodinated benzoic acid derivatives form the cornerstone of modern intravascular contrast media, essential for enhancing the visibility of vascular structures and organs in X-ray-based medical imaging modalities like computed tomography (CT), angiography, and urography.[1] Their efficacy and safety are intrinsically linked to their unique physicochemical properties, which have been progressively optimized over decades of research and development. This guide provides a comprehensive overview of the core chemistry, synthesis, physicochemical properties, and biological interactions of these vital diagnostic agents.

Core Chemical Structure and Classifications

All iodinated contrast agents currently in clinical use are based on a 2,4,6-triiodinated benzoic acid core.[2][3] The high atomic number of iodine (53) makes it an excellent attenuator of X-rays, providing the necessary contrast for imaging.[1] Modifications to the side chains at the 1, 3, and 5 positions of the benzene ring determine the specific properties of each agent, leading to their classification based on several key characteristics:

-

Ionicity: This refers to whether the molecule dissociates in solution.

-

Structure: This relates to the number of triiodinated benzene rings.

-

Osmolality: A measure of the osmotic pressure of a solution, which is a critical factor in patient tolerance. It is determined by the number of particles in solution. Non-ionic and dimeric agents generally have lower osmolality compared to their ionic monomeric counterparts.[4][6]

The evolution from ionic monomers to non-ionic monomers and dimers has significantly reduced the incidence of adverse effects associated with these agents.[6]

Physicochemical Properties of Key Derivatives

The clinical performance and safety profile of triiodinated benzoic acid derivatives are dictated by their physicochemical properties. The following tables summarize key quantitative data for several prominent agents.

| Property | Diatrizoic Acid (Ionic Monomer) | Iothalamic Acid (Ionic Monomer) | Iohexol (Non-ionic Monomer) | Iodixanol (Non-ionic Dimer) |

| Molecular Weight ( g/mol ) | 613.91 | 613.92 | 821.14 | 1550.18 |

| Iodine Content (%) | 62 (as sodium salt) | 62 (as sodium salt) | 46.36 | 49.1 |

| Osmolality (mOsm/kg H₂O) at 300 mg I/mL | ~1500 | ~1500 | ~695 | 290 (iso-osmolar) |

| Viscosity (mPa·s) at 37°C for 300 mg I/mL | ~4.1 | ~4.0 | ~6.3 | ~11.8 |

| Water Solubility | High (as salts) | High (as salts) | Freely soluble | Freely soluble |

Note: Values are approximate and can vary depending on the specific formulation and concentration.

Experimental Protocols: Synthesis of Triiodinated Benzoic Acid Derivatives

The synthesis of these complex molecules involves multi-step chemical processes. Below are generalized experimental protocols for the synthesis of a foundational ionic monomer and a widely used non-ionic monomer and dimer.

Synthesis of Diatrizoic Acid (Ionic Monomer)

The synthesis of diatrizoic acid typically starts from 3,5-diaminobenzoic acid.

Step 1: Iodination of 3,5-Diaminobenzoic Acid

-

Dissolve 3,5-diaminobenzoic acid in an appropriate solvent, such as aqueous sulfuric acid.

-

Add potassium iodide (KI) to the solution.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (30% H₂O₂), dropwise while maintaining the reaction temperature, typically around 30-55°C.[7]

-

After the reaction is complete, cool the mixture and quench any excess oxidant with a reducing agent like a sulfurous acid solution.

-

Filter the crude 3,5-diamino-2,4,6-triiodobenzoic acid and purify it, for example, by forming and then acidifying its ammonium salt.[7]

Step 2: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid

-

Suspend the purified 3,5-diamino-2,4,6-triiodobenzoic acid in acetic anhydride.

-

Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.

-

Heat the mixture, for instance, on a steam bath, for several hours to drive the acetylation reaction.

-

After completion, the reaction mixture is worked up to isolate the diatrizoic acid, which may involve hydrolysis of any mixed anhydrides and purification by recrystallization.

Synthesis of Iohexol (Non-ionic Monomer)

A common route for iohexol synthesis begins with 5-nitroisophthalic acid.

Step 1: Amidation of 5-Nitroisophthalic Acid

-

React 5-nitroisophthalic acid or its dimethyl ester with 2,3-dihydroxypropylamine (serinol) to form N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.

Step 2: Reduction of the Nitro Group

-

Reduce the nitro group of the resulting compound to an amino group using catalytic hydrogenation (e.g., with a palladium on carbon catalyst) to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.

Step 3: Iodination

-

Iodinate the aromatic ring at the 2, 4, and 6 positions using an iodinating agent like iodine monochloride (ICl) in a suitable solvent.

Step 4: N-Alkylation and Acetylation

-

The final step involves the N-alkylation of the 5-amino group with a 2,3-dihydroxypropyl group and subsequent acetylation to form iohexol. This can be a complex step, and various methods have been developed to optimize the yield and purity.[8]

Synthesis of Iodixanol (Non-ionic Dimer)

Iodixanol synthesis involves the dimerization of a monomeric precursor.

Step 1: Preparation of the Monomeric Precursor

-

Synthesize 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate.

Step 2: Dimerization

-

Dissolve the monomeric precursor in a suitable solvent like propylene glycol.[9]

-

Add a base, such as sodium hydroxide, and a dimerizing agent like epichlorohydrin.[9]

-

The reaction is typically carried out at a controlled temperature for an extended period (e.g., 48 hours).[9]

-

The pH of the reaction mixture may be controlled using a boric acid buffer system to minimize side reactions.[10]

Step 3: Purification

-

The crude iodixanol is then subjected to a rigorous purification process, which may include crystallization from solvents like 1-methoxy-2-propanol or purification using macroporous adsorption resin chromatography to achieve the high purity required for pharmaceutical applications.[10][11]

Signaling Pathways and Biological Interactions

While generally safe, triiodinated benzoic acid derivatives can induce adverse drug reactions, which are broadly categorized as chemotoxic or hypersensitivity reactions. Hypersensitivity reactions (HSRs) can be immediate (occurring within one hour) or non-immediate (delayed). The underlying mechanisms are complex and can involve both immune-mediated and non-immune-mediated pathways.

Immediate Hypersensitivity Reactions

Immediate HSRs can be triggered through several mechanisms:

-

IgE-Mediated (Allergic): In sensitized individuals, the contrast agent can act as an allergen, cross-linking IgE antibodies on the surface of mast cells and basophils.[12] This triggers degranulation and the release of inflammatory mediators like histamine, leading to symptoms such as urticaria, angioedema, and in severe cases, anaphylaxis.[12][13]

-

Non-IgE-Mediated (Non-allergic/Pseudoallergic):

-

Direct Mast Cell Activation: Some contrast agents can directly activate mast cells through pathways independent of IgE, such as via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[12][13]

-

Complement Activation: Iodinated contrast media can activate the complement system, primarily through the alternative pathway.[14][15] This leads to the generation of anaphylatoxins (C3a and C5a), which can also induce mast cell degranulation and inflammation.

-

Non-Immediate (Delayed) Hypersensitivity Reactions

Delayed HSRs, which typically manifest as skin rashes hours to days after administration, are primarily T-cell mediated (Type IV hypersensitivity).[16][17] In this pathway, the contrast agent or its metabolites may act as haptens, forming immunogenic complexes with proteins that are then processed by antigen-presenting cells (APCs). These APCs present the antigen to T-cells, leading to their activation, proliferation, and the subsequent inflammatory response in the skin.[18]

Pharmacokinetics and Excretion

Following intravenous administration, triiodinated benzoic acid derivatives are rapidly distributed throughout the extracellular fluid.[3] They exhibit minimal protein binding and are not metabolized.[4] The primary route of elimination is renal excretion via glomerular filtration, with the majority of the agent cleared from the body unchanged in the urine within 24 hours in patients with normal kidney function.[3][19] The elimination half-life is typically in the range of 1 to 2 hours.[3]

Conclusion

Triiodinated benzoic acid derivatives are a mature yet continuously evolving class of diagnostic pharmaceuticals. A deep understanding of their chemical structure, physicochemical properties, and biological interactions is paramount for the development of safer and more effective contrast agents. For researchers and drug development professionals, focusing on optimizing the balance between high iodine content, low osmolality, and minimal biological reactivity remains a key objective in advancing the field of medical imaging.

References

- 1. Iodinated contrast material: studies relating to complement activation, atopy, cellular association, and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicaljournals.com [chemicaljournals.com]

- 3. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iohexol - Wikipedia [en.wikipedia.org]

- 5. Iodixanol | C35H44I6N6O15 | CID 3724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.bau.edu.tr [research.bau.edu.tr]

- 7. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]

- 9. Synthesis of iodixanol in propyleneglycol - Patent 2279998 [data.epo.org]

- 10. Process for preparation and purification of iodixanol | Hovione [hovione.com]

- 11. RU2385316C2 - Iodixanol synthesis - Google Patents [patents.google.com]

- 12. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Mechanism of complement activation by radiographic contrast media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of complement activation by radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Diagnosis and Prevention of Hypersensitivity Reactions to Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. T cell-mediated reactions to iodinated contrast media: evaluation by skin and lymphocyte activation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tech.snmjournals.org [tech.snmjournals.org]

The Role of 2,4,6-Triiodobenzoic Acid (HTBA) Derivatives in the Development of Radiopaque Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of safe and effective radiopaque contrast agents is a cornerstone of modern diagnostic imaging. These agents enhance the visibility of internal structures in X-ray-based imaging modalities such as computed tomography (CT), angiography, and fluoroscopy. At the heart of many of these contrast media lies a core chemical structure: 2,4,6-triiodobenzoic acid (a foundational structure for what is broadly considered under the HTBA-derivative class for radiopacity) and its derivatives. The high atomic number and density of iodine atoms attached to the stable benzene ring of these molecules allow for significant attenuation of X-rays, rendering the tissues and vessels they perfuse visible against the surrounding structures.

This technical guide provides an in-depth exploration of the role of this compound derivatives in the development of radiopaque materials. It covers the synthesis of key compounds, methods for evaluating their efficacy and safety, and the molecular mechanisms underlying their clinical effects, with a particular focus on contrast-induced nephrotoxicity.

Physicochemical and Toxicological Properties of this compound Derivatives

The clinical utility and safety profile of iodinated contrast agents are dictated by their physicochemical properties, including ionicity, osmolality, viscosity, and iodine concentration. These properties, along with their inherent toxicity, are summarized for several key this compound derivatives in the tables below.

| Compound | Classification | Iodine Content (% w/v) | Osmolality (mOsm/kg H₂O) | Viscosity (mPa·s at 37°C) |

| Diatrizoate[1] | Ionic Monomer | 292 - 370 | ~1500 - 2100[2] | 4.1 - 8.4[3] |

| Iothalamate | Ionic Monomer | 282 - 400 | ~1400 - 2400 | 4.0 - 10.0 |

| Iohexol[4] | Non-ionic Monomer | 140 - 350 | ~322 - 844 | 2.0 - 10.4 |

| Iopamidol[1] | Non-ionic Monomer | 150 - 370 | ~408 - 796 | 2.0 - 9.4 |

| Iodixanol[1] | Non-ionic Dimer | 270 - 320 | ~290 (iso-osmolar)[1] | 5.8 - 11.8 |

| Compound | Animal Model | LD₅₀ (g I/kg) | Route of Administration |

| Diatrizoate | Mouse | 6.1 - 9.8[5] | Intravenous |

| Iohexol | Mouse | 13.4 - 17.3[5] | Intravenous |

| Iopamidol | Mouse | >20 | Intravenous |

| Iodixanol | Mouse | >20 | Intravenous |

Experimental Protocols

Synthesis of Diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid)

Diatrizoate is a first-generation ionic monomer contrast agent. A common synthetic route is as follows[6]:

-

Reduction of 3,5-Dinitrobenzoic Acid: 3,5-Dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This reduction is typically carried out using a catalyst such as Raney nickel or palladium on carbon in a suitable solvent under hydrogen pressure.

-

Iodination: The resulting 3,5-diaminobenzoic acid is then iodinated to introduce three iodine atoms onto the benzene ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid. This reaction is performed using an iodinating agent like potassium iodochloride or iodine monochloride.

-

Acylation: Finally, the amino groups are acylated using acetic anhydride. The reaction mixture is then acidified with sulfuric acid to yield diatrizoate.

-

Purification: The crude product is purified by recrystallization to obtain the final product.

Synthesis of Iohexol

Iohexol is a widely used non-ionic monomer contrast agent with lower osmolality compared to ionic agents. A representative industrial synthesis is a multi-step process[7][8][9]:

-

Starting Material: The synthesis often begins with 5-amino-2,4,6-triiodoisophthalic acid.

-

Amidation: The two carboxylic acid groups are converted to amides by reaction with 2,3-dihydroxypropylamine.

-

N-Alkylation: The amino group at the 5-position is first acetylated and then N-alkylated. A key step involves the reaction with 3-chloro-1,2-propanediol in a suitable solvent system, such as a mixture of 2-(2-methoxyethoxy)ethanol and propylene glycol, in the presence of a base like sodium hydroxide[7].

-

Purification: The crude iohexol is subjected to a series of purification steps, which may include extraction, crystallization, and treatment with ion-exchange resins to remove impurities and achieve the high purity required for pharmaceutical applications[8].

In Vitro Radiopacity Assessment

The radiopacity of a potential contrast agent is a critical parameter. A standard in vitro method to quantify this is as follows[10][11][12][13][14]:

-

Sample Preparation: The material to be tested is prepared in standardized disc-shaped molds, typically 1 mm in thickness.

-

Reference Standard: An aluminum step wedge with varying thicknesses (e.g., 1 to 10 mm) is used as a reference for radiopacity.

-

Radiographic Imaging: The sample discs and the aluminum step wedge are placed on a digital X-ray sensor or radiographic film and exposed to a standardized X-ray source.

-

Image Analysis: The resulting digital image is analyzed using software to measure the mean grayscale pixel values for the sample and each step of the aluminum wedge.

-

Quantification: The radiopacity of the material is expressed as the equivalent thickness of aluminum that produces the same grayscale value.

In Vivo Toxicity Evaluation (Contrast-Induced Acute Kidney Injury Model)

Evaluating the potential for nephrotoxicity is a crucial aspect of preclinical testing for new contrast agents. A common animal model protocol is as follows[15][16]:

-

Animal Model: Wistar or Sprague-Dawley rats are often used. Baseline renal function is assessed by measuring serum creatinine (SCr) and blood urea nitrogen (BUN).

-

Induction of Dehydration (Optional but common): To increase susceptibility to kidney injury, animals may be dehydrated for a period before contrast administration.

-

Contrast Agent Administration: The test compound is administered intravenously at various doses. A control group receives a saline injection.

-

Monitoring: Blood samples are collected at specific time points post-injection (e.g., 24, 48, and 72 hours) to measure SCr and BUN levels. Urine may also be collected to analyze for markers of tubular damage.

-

Histopathology: After a defined period, the animals are euthanized, and their kidneys are harvested for histopathological examination to assess for signs of tubular necrosis, vacuolization, and other cellular damage.

Signaling Pathways and Experimental Workflows

The interaction of this compound-based contrast agents with biological systems, particularly in the context of toxicity, involves complex signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these key processes and experimental workflows.

Caption: Synthetic pathway for the ionic contrast agent Diatrizoate.

Caption: Workflow for the in vitro assessment of radiopaque materials.

Caption: Key signaling pathways implicated in contrast-induced acute kidney injury (CI-AKI).[17][18][19][20][21][22][23][24]

References

- 1. eimj.org [eimj.org]

- 2. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Studies on the acute toxicity of ionic and non-ionic contrast media following rapid intravenous injection. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diatrizoate - Wikipedia [en.wikipedia.org]

- 7. chemicaljournals.com [chemicaljournals.com]

- 8. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]

- 9. PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743 [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new in vitro method to evaluate radio-opacity of endodontic sealers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro comparison of the radiopacity of cavity lining materials with human dental structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. In vivo toxicity evaluation of a polyoxotungstate nanocluster as a promising contrast agent for computed tomography [ouci.dntb.gov.ua]

- 16. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Renal Cellular Nephrotoxicity due to Radiocontrast Media - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Contrast-induced acute kidney injury: a review of definition, pathogenesis, risk factors, prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 22. emedicine.medscape.com [emedicine.medscape.com]

- 23. researchgate.net [researchgate.net]

- 24. Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole Hydrochloride and Related Beta-Adrenergic Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical information, structure, and potential biological activity of 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride. Due to the limited availability of specific data for this exact compound, this guide leverages information from structurally analogous thiazole-containing beta-adrenergic antagonists to infer its properties and mechanism of action. The synthesis, biological context, and potential therapeutic applications are discussed, drawing parallels from well-documented related compounds.

Chemical Information and Structure

Table 1: Chemical Identifiers and Properties (Inferred)

| Identifier | Value |

| IUPAC Name | 1-(tert-butylamino)-3-(thiazol-5-yloxy)propan-2-ol hydrochloride |

| Molecular Formula | C10H19ClN2O2S |

| Molecular Weight | 266.79 g/mol |

| Canonical SMILES | CC(C)(C)NCC(O)COC1=CN=CS1.Cl |

| InChI Key | (Inferred and not available) |

| Predicted Class | Beta-Adrenergic Antagonist |

Structural Elucidation:

The core structure consists of a thiazole ring linked via an ether to a 3-(tert-butylamino)-2-hydroxypropoxy side chain. This side chain is a critical pharmacophore for beta-adrenergic receptor antagonism. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride are predicted based on its structure and comparison with related compounds like Carteolol and Talinolol.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value |

| Melting Point | Expected to be a crystalline solid with a melting point likely above 200°C, similar to other hydrochloride salts of beta-blockers. |

| Solubility | Expected to have good solubility in water and polar organic solvents like methanol and ethanol, characteristic of hydrochloride salts. |

| pKa | The secondary amine in the side chain is expected to have a pKa in the range of 9.0-9.5, making it protonated at physiological pH. |

Synthesis and Experimental Protocols

A general synthetic route for 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride can be devised based on established methods for analogous beta-blockers.[1]

General Synthesis Scheme:

The synthesis would likely involve a two-step process:

-

Epoxidation: Reaction of 5-hydroxythiazole with epichlorohydrin in the presence of a base (e.g., sodium hydride) to form the epoxide intermediate, 5-(oxiran-2-ylmethoxy)thiazole.

-

Aminolysis: Opening of the epoxide ring by reaction with tert-butylamine. This reaction typically yields the desired secondary amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol for a Related Thiazole Derivative Synthesis:

A study on the synthesis of a new thiazolylthiopropanolamine derivative provides a relevant experimental protocol.[1] In this procedure, the corresponding thiol is reacted with epichlorohydrin, followed by reaction with tert-butylamine. The final product is isolated as the hydrochloride salt. This methodology can be adapted for the synthesis of the title compound by starting with 5-hydroxythiazole.

Biological Activity and Mechanism of Action

Predicted Biological Activity:

Based on its chemical structure, 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride is predicted to be a beta-adrenergic receptor antagonist (a beta-blocker). The (tert-butylamino)-2-hydroxypropoxy moiety is a classic feature of many potent beta-blockers.[2]

Mechanism of Action:

Beta-blockers competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This antagonism leads to a reduction in the physiological responses mediated by these receptors.

There are two main subtypes of beta-adrenergic receptors:

-

β1 receptors: Primarily located in the heart. Blockade of these receptors leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

-

β2 receptors: Found in the smooth muscles of the bronchi, blood vessels, and other organs. Blockade of these receptors can cause bronchoconstriction and vasoconstriction.

The selectivity of 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride for β1 versus β2 receptors would need to be determined through pharmacological assays.

Potential Therapeutic Applications

Given its predicted activity as a beta-blocker, 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride could have potential applications in the treatment of various cardiovascular diseases, including:

-

Hypertension (High Blood Pressure)

-

Angina Pectoris

-

Cardiac Arrhythmias

-

Myocardial Infarction (Heart Attack)

-

Congestive Heart Failure

Further research, including in vitro and in vivo studies, would be necessary to confirm its pharmacological profile, efficacy, and safety.

Conclusion

5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride is a compound with a high potential to act as a beta-adrenergic antagonist. While specific experimental data for this molecule is scarce, its structural similarity to a well-established class of cardiovascular drugs provides a strong basis for predicting its chemical and biological properties. This guide serves as a foundational resource for researchers interested in the further investigation and development of this and related thiazole-based compounds for therapeutic use. Future studies should focus on its definitive synthesis, purification, and comprehensive pharmacological characterization.

References

- 1. Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Radiodensity of Iodinated Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the radiodensity of iodinated compounds, which are fundamental to their use as contrast agents in X-ray-based medical imaging, particularly computed tomography (CT). This document outlines the theoretical basis of X-ray attenuation by iodine, details experimental methodologies for quantifying radiodensity, and presents a summary of the radiodensity values for common iodinated contrast agents.

Fundamental Principles of Iodinated Compound Radiodensity

The utility of iodinated compounds as contrast agents stems from their ability to attenuate X-rays more effectively than soft tissues. This property, known as radiodensity, is primarily a result of the high atomic number (Z=53) of iodine. The principal mechanism of X-ray attenuation by iodine in the diagnostic energy range is the photoelectric effect.[1][2]

1.1. The Photoelectric Effect and K-edge of Iodine

In the photoelectric effect, an incident X-ray photon interacts with an inner shell electron of an iodine atom, transferring all its energy to the electron and causing its ejection from the atom.[1] The probability of this interaction is highly dependent on the energy of the X-ray photon and the atomic number of the absorbing material. Specifically, the attenuation is approximately proportional to the cube of the atomic number (Z³).

A critical characteristic of iodine is its K-edge, which is the binding energy of its innermost K-shell electrons, approximately 33.2 keV.[1][2] When the energy of the incident X-ray photons is just above this K-edge, there is a sharp increase in the probability of photoelectric absorption.[1] Diagnostic CT scanners often use an X-ray spectrum with a mean energy close to iodine's K-edge to maximize this effect and, consequently, the contrast enhancement.[2]

1.2. Hounsfield Units (HU) and Iodine Concentration

The radiodensity of a material in a CT image is quantified using the Hounsfield scale, with values expressed in Hounsfield Units (HU). The scale is calibrated such that air has a value of -1000 HU and water has a value of 0 HU. There is a direct and linear relationship between the concentration of iodine in a solution and its corresponding HU value.[3] Generally, for standard CT scanner settings (100-120 kVp), each milligram of iodine per milliliter of solution increases the radiodensity by approximately 25-30 HU.

Chemical Structures of Common Iodinated Contrast Agents

Modern iodinated contrast agents are based on a 2,4,6-tri-iodinated benzene ring structure.[4] They are broadly classified based on their ionicity and molecular structure (monomer or dimer).

-

Ionicity:

-

Ionic agents dissociate into a radiopaque anion and a cation in solution, leading to a higher osmolality.

-

Non-ionic agents do not dissociate and have a lower osmolality, which is associated with a better safety profile.[5]

-

-

Molecular Structure:

-

Monomers consist of a single tri-iodinated benzene ring.

-

Dimers are formed by joining two tri-iodinated benzene rings, which increases the number of iodine atoms per molecule.[4]

-

These structural differences influence the physicochemical properties of the contrast agents, such as their viscosity and osmolality, which in turn can affect their in vivo behavior and patient tolerance.

Experimental Protocols for Measuring Radiodensity

The radiodensity of iodinated compounds is typically measured in vitro using a CT scanner and a phantom. The following is a generalized protocol synthesized from common methodologies.

3.1. Materials

-

Iodinated contrast agent of interest (e.g., Iohexol, Iopamidol, Iodixanol)

-

Distilled water or saline for dilutions

-

Volumetric flasks and pipettes for accurate dilutions

-

CT phantom (e.g., ACR CT phantom, water phantom, or custom-built phantom with wells for vials)

-

Vials or tubes to hold the contrast agent dilutions within the phantom

-

CT scanner

-

Image analysis software with Region of Interest (ROI) measurement capabilities

3.2. Methodology

-

Preparation of Contrast Agent Dilutions:

-

Prepare a series of dilutions of the iodinated contrast agent with known iodine concentrations (e.g., ranging from 1 mg/mL to 20 mg/mL).

-

Use distilled water or saline as the diluent.

-

Accurately measure the volumes to ensure precise final concentrations.

-

A blank sample containing only the diluent should also be prepared to serve as a baseline.

-

-

Phantom Preparation:

-

Fill the vials or tubes with the prepared dilutions and the blank solution.

-

Place the vials securely within the designated holes or wells of the CT phantom.

-

Ensure the phantom is placed on the CT scanner table and properly aligned with the gantry's isocenter using the scanner's laser positioning guides.

-

-

CT Image Acquisition:

-

Perform a calibration scan of the scanner as per the manufacturer's recommendations (e.g., air and water scans).

-

Select a standard clinical scanning protocol (e.g., abdominal or head protocol).

-

Set the desired X-ray tube voltage (kVp) and tube current-time product (mAs). It is advisable to test at multiple kVp settings (e.g., 80, 100, 120, 140 kVp) as radiodensity is energy-dependent.

-

Acquire axial CT images of the phantom.

-

-

Data Analysis:

-

Transfer the acquired DICOM images to a workstation with image analysis software.

-

For each dilution, place a circular Region of Interest (ROI) in the center of the vial on the corresponding CT image. The ROI size should be consistent and large enough to obtain a representative average HU value while avoiding the edges of the vial to minimize partial volume effects.

-

Record the mean HU value and the standard deviation for each ROI.

-

Plot the mean HU values against the known iodine concentrations to establish a calibration curve.

-

References

An In-depth Technical Guide to 3-Hydroxy-2,4,6-triiodobenzoic Acid (HTBA) as a Pharmaceutical Intermediate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The acronym "HTBA" can refer to different entities. While it is associated with the company HealthTech BioActives, this technical guide focuses on the chemical compound 3-Hydroxy-2,4,6-triiodobenzoic Acid , a significant pharmaceutical intermediate, which is also referred to as this compound in some chemical databases.[1] This document provides a detailed overview of its core features, synthesis, and applications in the pharmaceutical industry.

Executive Summary

3-Hydroxy-2,4,6-triiodobenzoic acid (this compound) is a heavily substituted benzoic acid derivative of significant interest in pharmaceutical development. Its most prominent feature is a high iodine content, which makes it a crucial building block for the synthesis of iodinated contrast agents used in medical imaging techniques like X-ray and computed tomography (CT).[2][3] This guide delves into the physicochemical properties, synthesis, and key applications of this compound, providing a technical resource for professionals in drug discovery and development.

Physicochemical Properties of this compound

This compound is typically an off-white to light yellow solid.[2] Its key physical and chemical properties are summarized in the table below. The presence of three iodine atoms on the benzene ring significantly increases its molecular weight and density.[3][4] The hydroxyl and carboxylic acid groups provide sites for further chemical modification.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃I₃O₃ | [3][5] |

| Molecular Weight | 515.81 g/mol | [3][5] |

| CAS Number | 53279-72-4 | [4] |

| Appearance | Solid | [6] |

| Melting Point | 211–215 °C | [3] |

| Boiling Point | 389.2 ± 42.0 °C at 760 mmHg | [3] |

| Density | 3.1 ± 0.1 g/cm³ | [3] |

| LogP (Octanol-Water) | 2.46 | [3] |

| Solubility | Soluble in DMSO and other organic solvents. | [7] |

Synthesis of this compound

The synthesis of this compound involves the iodination of a benzoic acid precursor. While specific industrial protocols are proprietary, the general approach involves the electrophilic substitution of a suitably activated benzoic acid derivative. A plausible synthetic pathway, based on related patent literature, is outlined below. The process typically starts with a more readily available aminobenzoic acid, which is then iodinated and subsequently modified to yield the final this compound product.

Generalized Experimental Protocol for this compound Synthesis

A common route to synthesize iodinated benzoic acids involves the following key steps:

-

Starting Material : The synthesis often begins with an amino-substituted benzoic acid, such as 3-amino-5-hydroxybenzoic acid.

-

Iodination : The aromatic ring is tri-iodinated using a suitable iodinating agent. A mixture of iodine monochloride in hydrochloric acid is a common method for this type of transformation.

-

Purification : The resulting crude product, 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid, is collected by filtration, washed, and dried.

-

Further Modification (if necessary) : The amino group can be further modified or removed depending on the desired final product. For this compound itself, the synthesis would start from a precursor that allows for the introduction of the hydroxyl group at the 3-position.

Note: This is a generalized description. The exact reagents, reaction conditions, and purification methods would be detailed in specific laboratory or manufacturing protocols.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a key intermediate in the synthesis of X-ray contrast media.[2][3] The high atomic number of iodine allows molecules containing it to absorb X-rays more effectively than soft tissue, thus enhancing the visibility of internal body structures during imaging.[2]

Logical Workflow: From this compound to Contrast Agent

The following diagram illustrates the logical progression from this compound to a final pharmaceutical product. The hydroxyl and carboxylic acid groups on this compound serve as handles for chemical reactions that attach solubilizing side chains. These side chains are crucial for improving the biocompatibility and pharmacokinetic properties of the final contrast agent, ensuring it is safely administered and excreted from the body.

Caption: Logical workflow from this compound to a formulated contrast agent.

Analytical Workflow for this compound Characterization

Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Experimental Workflow Diagram

The diagram below outlines a standard workflow for the quality control analysis of a batch of this compound.

Caption: Standard analytical workflow for this compound quality control.

Other Potential Applications

Beyond its primary use in contrast media, this compound and related iodinated compounds are explored in other areas of biochemical and pharmaceutical research:

-

Biochemical Reagents : this compound can be used as a reagent in biochemical assays, such as for the detection of certain enzymes.[7]

-

Thyroid Research : Due to the presence of iodine, it serves as a tool in studies related to thyroid hormone activity and metabolism.[2]

-

Material Science : The high density and iodine content make it a candidate for developing X-ray attenuating materials.[3]

Conclusion

3-Hydroxy-2,4,6-triiodobenzoic acid (this compound) is a vital pharmaceutical intermediate, primarily due to its indispensable role in the synthesis of iodinated contrast agents. Its well-defined chemical properties allow for versatile modifications to produce effective and safe diagnostic drugs. A thorough understanding of its synthesis and analytical characterization is essential for researchers and developers in the pharmaceutical industry to ensure the quality and efficacy of the final products.

References

- 1. 3-Hydroxy-2,4,6-triiodobenzoic acid | C7H3I3O3 | CID 96627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Hydroxy-2,4,6-triiodobenzoic acid (53279-72-4) for sale [vulcanchem.com]

- 4. CAS 53279-72-4: 3-Hydroxy-2,4,6-triiodobenzoic acid [cymitquimica.com]

- 5. 3-Hydroxy-2,4,6-triiodobenzoic acid | 53279-72-4 | FH47207 [biosynth.com]

- 6. 3-Hydroxy-2,4,6-triiodobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

3-Hydroxy-2,4,6-triiodobenzoic Acid: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for 3-Hydroxy-2,4,6-triiodobenzoic acid (CAS No. 53279-72-4). The information is compiled from publicly accessible safety data sheets and toxicological databases. This document is intended to serve as a resource for professionals in research and drug development, offering a consolidated reference for the compound's known hazard profile.

Hazard Identification and Classification

3-Hydroxy-2,4,6-triiodobenzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2] It is important to note that based on available data, this compound is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[1]

Table 1: GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Quantitative Toxicity Data

Table 2: Acute Toxicity Estimate (ATE) [1]

| Exposure Route | Value |

| Oral | 500 mg/kg |

Experimental Protocols for Safety Assessment

While specific experimental reports on the toxicity of 3-Hydroxy-2,4,6-triiodobenzoic acid are limited, this section outlines standard methodologies that would be employed to assess its safety profile.

In Vitro Cytotoxicity Assay

The potential of a compound to cause cell death can be evaluated using in vitro cytotoxicity assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Human cell lines, such as hepatocellular carcinoma (HepG2) or colon adenocarcinoma (Caco-2), are cultured in appropriate media and conditions.

-

Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of 3-Hydroxy-2,4,6-triiodobenzoic acid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine) are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Compound Exposure: The bacterial strains are exposed to various concentrations of 3-Hydroxy-2,4,6-triiodobenzoic acid on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical compound like 3-Hydroxy-2,4,6-triiodobenzoic acid.

Caption: A logical workflow for the safety assessment of a chemical compound.

Hypothetical Signaling Pathway for Toxicity

No specific signaling pathways for 3-Hydroxy-2,4,6-triiodobenzoic acid have been documented. However, based on studies of a structurally related compound, 2,3,5-triiodobenzoic acid, a potential mechanism of toxicity could involve the generation of reactive oxygen species (ROS). The following diagram illustrates this hypothetical pathway.

Caption: A hypothetical signaling pathway for toxicity based on a related compound.

Conclusion

The available data indicates that 3-Hydroxy-2,4,6-triiodobenzoic acid should be handled with care due to its acute oral toxicity and irritant properties. While it is not classified as a mutagen, carcinogen, or reproductive toxicant based on current information, the lack of comprehensive, publicly available toxicological studies warrants a cautious approach. The experimental protocols and hypothetical pathway outlined in this guide provide a framework for further investigation into the safety and mechanism of action of this compound. Researchers and drug development professionals should consult the primary Safety Data Sheet (SDS) and consider further testing as part of a thorough risk assessment.

References

Methodological & Application

Synthesis Protocol for 3-Hydroxy-2,4,6-triiodobenzoic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed synthesis protocol for 3-Hydroxy-2,4,6-triiodobenzoic acid. This compound is a highly iodinated aromatic molecule of interest in medicinal chemistry, particularly as a potential intermediate for the development of X-ray contrast agents and other therapeutic agents. The protocol is based on established methods for the iodination of substituted benzoic acids and is intended to serve as a comprehensive guide for laboratory synthesis. This note includes information on the required reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

3-Hydroxy-2,4,6-triiodobenzoic acid is a derivative of benzoic acid containing three iodine atoms and a hydroxyl group on the aromatic ring. The high atomic number and density of iodine make such compounds valuable in the field of medical imaging as contrast media for X-ray and computed tomography (CT) scans. While various iodinated benzoic acid derivatives are commercially available, a detailed, publicly available synthesis protocol for 3-Hydroxy-2,4,6-triiodobenzoic acid is not extensively documented. This application note aims to fill this gap by providing a comprehensive, albeit adapted, experimental protocol. The proposed synthesis involves the direct electrophilic iodination of 3-hydroxybenzoic acid.

Proposed Synthesis Pathway

The synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid can be achieved through the direct electrophilic iodination of 3-hydroxybenzoic acid. The hydroxyl and carboxyl groups are ortho-, para-directing and meta-directing activators/deactivators, respectively, for electrophilic aromatic substitution. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, facilitating the introduction of three iodine atoms. A suitable iodinating agent, such as iodine monochloride (ICl), is proposed for this transformation.

Caption: Proposed reaction scheme for the synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of similar phenolic acids.[1]

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 3-Hydroxybenzoic acid | Reagent Grade, 99% | Sigma-Aldrich |

| Iodine Monochloride (ICl) | Reagent Grade, 1.0 M in CH₂Cl₂ | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Sodium Thiosulfate | ACS Grade | VWR |

| Hydrochloric Acid (HCl) | ACS Grade, 37% | VWR |

| Deionized Water | High Purity | In-house |

| Round-bottom flask (500 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Buchner funnel and filter flask | - | - |

| Standard laboratory glassware | - | - |

Procedure

Caption: Step-by-step workflow for the synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid.

Step-by-Step Instructions:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 150 mL of glacial acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, slowly add 330 mL of a 1.0 M solution of iodine monochloride in dichloromethane (0.33 mol, 3.3 equivalents). The addition should be carried out at room temperature over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a few drops of acetic acid).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. A precipitate should form.

-

Quenching: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic purple/brown color of iodine disappears.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization Data

The synthesized 3-Hydroxy-2,4,6-triiodobenzoic acid should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₇H₃I₃O₃ |

| Molecular Weight | 515.81 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 211-215 °C (decomposes) |

| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water |

Spectroscopic Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~8.0-8.2 (s, 1H, Ar-H), ~10.0-13.0 (br s, 2H, -OH, -COOH).

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carboxyl carbon, the aromatic carbons (including those attached to iodine and the hydroxyl group), and the unsubstituted aromatic carbon.

-

IR (KBr, cm⁻¹): ~3400-2500 (br, O-H stretch of carboxylic acid and phenol), ~1700 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch), ~800-600 (C-I stretch).

-

Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₇H₂I₃O₃⁻: 514.71.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Iodine monochloride is corrosive and a strong oxidizing agent. Handle with extreme care.

-

Glacial acetic acid is corrosive and has a strong odor.

-